Enhanced Hydrogen-Bond Donor Capacity vs. N-Substituted Isomer
2-Benzyl-5-hexyl-1H-pyrrole possesses a free N-H group (1 hydrogen bond donor), a critical pharmacophoric feature. In contrast, its direct constitutional isomer, 2-pentyl-1-(2-phenylethyl)-1H-pyrrole (CAS 147235-83-4), is N-substituted and has zero hydrogen bond donors . This single difference precludes the isomer from engaging in hydrogen-bond donation with biological targets or reagents, fundamentally altering its binding mode and synthetic utility.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (N-H group) |
| Comparator Or Baseline | 0 (2-pentyl-1-(2-phenylethyl)-1H-pyrrole, CAS 147235-83-4) |
| Quantified Difference | The target compound can donate a hydrogen bond; the comparator cannot. |
| Conditions | Chemical structure analysis (in silico) |
Why This Matters
The presence of a hydrogen bond donor is non-negotiable for applications requiring target engagement through hydrogen bonding, such as ATP-competitive kinase inhibitors or receptor ligands.
